N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an indene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-keto-2,3-dihydro-1H-inden-1-yl-4-methylbenzenesulfonamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group and the sulfonamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-((1S,2R)-2-hydroxy-1-(phenylmethyl)propyl)-4-methylbenzenesulfonamide
- N-((1S,2R)-2-hydroxy-1-(hydroxyamino)carbonyl)propyl)-4-methylbenzenesulfonamide
Uniqueness
N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide is unique due to its indene moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NO3S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-11-6-8-13(9-7-11)21(19,20)17-16-14-5-3-2-4-12(14)10-15(16)18/h2-9,15-18H,10H2,1H3/t15-,16+/m1/s1 |
InChI Key |
GLAYPCZDVYEEMO-CVEARBPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2[C@@H](CC3=CC=CC=C23)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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